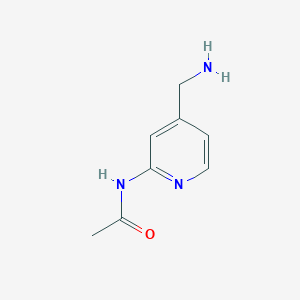
Methyl4-chloropicolinatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloropicolinate hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂NO₂. It is also known by other names such as methyl 4-chloropyridine-2-carboxylate hydrochloride and 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-chloropicolinate hydrochloride can be synthesized from 2-picolinic acid. The process involves treating 2-picolinic acid with thionyl chloride to generate 4-chloropicolinoyl chloride, which is then esterified with methanol to form methyl 4-chloropicolinate . The hydrochloride salt is obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-chloropicolinate hydrochloride follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Methyl 4-chloropicolinate alcohol.
Hydrolysis: 4-chloropicolinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloropyridine-2-carboxylate
- 4-chloro-pyridine-2-carboxylic acid methyl ester
- Methyl 4-chloro-2-pyridinecarboxylate
Uniqueness
Methyl 4-chloropicolinate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C7H7Cl2NO2 |
|---|---|
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
hydron;methyl 4-chloropyridine-2-carboxylate;chloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H |
InChI-Schlüssel |
PAGFSBPYVNFHAS-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].COC(=O)C1=NC=CC(=C1)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)




![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)



![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
